potassium hexathiocyanatochromate(III)
Description
Properties
CAS No. |
15530-47-9 |
|---|---|
Molecular Formula |
C10H8O3 |
Synonyms |
potassium hexathiocyanatochromate(III) |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Potassium Hexathiocyanatochromate Iii
Established Synthesis Techniques from Precursor Materials
The choice of precursor often dictates the reaction conditions, the nature of the byproducts, and the subsequent purification strategy. Common starting materials include chrome alum, chromium(III) nitrate (B79036), and chloropentammine chromium(III) chloride.
A widely practiced method for preparing potassium hexathiocyanatochromate(III) involves the reaction of potassium chromium alum (KCr(SO₄)₂·12H₂O) with potassium thiocyanate (B1210189) (KSCN). This synthesis can be performed via two primary approaches: a fusion method and an aqueous solution method.
In the fusion method, potassium thiocyanate is gently heated to its melting point (approximately 170°C). prepchem.com Finely powdered chrome alum is then added in portions to the molten KSCN. prepchem.com The mixture is stirred continuously as steam evolves, resulting in a reddish-violet solid mass. prepchem.com
Alternatively, the synthesis can be conducted in an aqueous solution. Moderately concentrated solutions of chrome alum and potassium thiocyanate are mixed and heated, often on a steam bath, to evaporate the solvent. myttex.net This process yields a mass of red crystals of the desired product mixed with the byproduct, potassium sulfate (B86663). myttex.net
Another established route employs chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) as the chromium source. This method typically involves fusing the chromium(III) nitrate with potassium thiocyanate. prepchem.com The resulting melt is cooled in a desiccator to prevent the absorption of moisture. prepchem.com The primary byproduct in this reaction is potassium nitrate. prepchem.com The separation of the product from this byproduct is a critical step in the purification process. prepchem.com
A less common but effective method utilizes chloropentammine chromium(III) chloride, [Cr(NH₃)₅Cl]Cl₂, as the starting material. This process involves heating the precursor with a concentrated solution of potassium thiocyanate in a mixture of glacial acetic acid and water. koreascience.kr The reaction is heated to boiling until the solids completely dissolve. koreascience.kr Upon cooling, an intermediate, thiocyanatopentammine chromium(III) thiocyanate, precipitates and is removed. koreascience.kr More potassium thiocyanate is then added to the filtrate, which is warmed to achieve a clear solution. Cooling this solution yields red-violet crystals of potassium hexathiocyanatochromate(III). koreascience.kr This method is reported to produce a high-purity product without the need for alcohol-based separation and avoids prolonged heating at high temperatures. koreascience.kr
Table 1: Overview of Synthetic Methods
Optimization of Reaction Parameters in the Synthesis of Potassium Hexathiocyanatochromate(III)
The successful synthesis of potassium hexathiocyanatochromate(III) with high yield and purity is contingent upon the careful control of several reaction parameters. The choice of solvent, reaction temperature, and duration are critical factors that influence the outcome of the synthesis.
Solvent selection is paramount, particularly during the purification stage, as it dictates the efficiency of separating the desired complex from inorganic byproducts. The solubility of potassium hexathiocyanatochromate(III) in certain organic solvents, contrasted with the insolubility of byproducts like potassium sulfate or potassium nitrate, forms the basis of the extraction process.
Ethanol (B145695): In the synthesis from chrome alum, 95% ethanol is used to triturate the cooled reaction melt. prepchem.com Potassium hexathiocyanatochromate(III) dissolves readily in ethanol, while the potassium sulfate byproduct remains as a solid residue, which can be removed by filtration. prepchem.commyttex.net
Ethyl Acetate (B1210297): When chromium(III) nitrate is the precursor, ethyl acetate is an effective solvent for extraction. prepchem.com It selectively dissolves the product, leaving behind the potassium nitrate byproduct. prepchem.com The product is then recovered by evaporating the ethyl acetate. prepchem.com
Methanol (B129727): For further purification, absolute methanol can be used for recrystallization. The crude product is dissolved in a minimal amount of methanol, and the solution is allowed to evaporate slowly to form pure crystals. prepchem.com
The purity of the final product is directly related to the ability of the chosen solvent to selectively dissolve the complex while leaving impurities behind. The yield is affected by the completeness of the extraction; multiple extractions with smaller volumes of solvent are often employed to maximize the recovery of the product.
The temperature and duration of the reaction are crucial for driving the complex formation to completion and avoiding the decomposition of reactants or products.
In fusion methods, such as those using chrome alum or chromium(III) nitrate, the initial temperature must be sufficient to melt the potassium thiocyanate, which is around 170°C. prepchem.com Gentle heating is maintained as the chromium salt is added to control the reaction rate. prepchem.com
For aqueous preparations, heating on a steam bath is a common technique. myttex.net This provides a consistent temperature of approximately 100°C, which is adequate for evaporating the water and allowing the reaction to proceed to dryness. One procedure involving chromium(III) nitrate specifies heating the solution over boiling water for a duration of two hours.
The method starting from chloropentammine chromium(III) chloride requires heating the reaction mixture until it boils to ensure all reactants dissolve and react completely. koreascience.kr However, a noted advantage of this route is that it does not require prolonged heating at very high temperatures, which can be more energy-efficient and potentially prevent side reactions. koreascience.kr
Table 2: Key Reaction Parameters for Synthesis Methods
Stoichiometric Considerations for Efficient Complex Formation
KCr(SO₄)₂·12H₂O + 6 KSCN → K₃[Cr(NCS)₆] + 2 K₂SO₄ + 12 H₂O
From this equation, the stoichiometric molar ratio of potassium chrome alum to potassium thiocyanate is 1:6. However, to ensure the complete formation of the hexacoordinated complex and to maximize the yield, a significant excess of potassium thiocyanate is typically employed in preparative routes. This excess shifts the equilibrium of the ligand exchange reaction towards the formation of the desired product.
Several literature procedures illustrate the use of excess potassium thiocyanate. For instance, one common method involves the fusion of 10g of finely powdered potassium chrome alum with 12g of potassium thiocyanate. koreascience.kr Another approach utilizes 20g of chromium nitrate nonahydrate (or 0.05 moles of hydrated chromium sulfate or chloride) fused with 30g of potassium thiocyanate. koreascience.kr In a solution-based synthesis, 3.0g of potassium chrome alum is reacted with 2.5g of potassium thiocyanate in an aqueous solution. myttex.net
The following table outlines the molar ratios of reactants used in various reported synthetic procedures, highlighting the consistent use of an excess of the thiocyanate ligand.
| Chromium(III) Salt | Mass of Chromium Salt (g) | Moles of Chromium Salt (approx.) | Potassium Thiocyanate (KSCN) | Mass of KSCN (g) | Moles of KSCN (approx.) | Molar Ratio (Cr Salt:KSCN) |
| Potassium Chrome Alum | 10 | 0.02 | Potassium Thiocyanate | 12 | 0.123 | 1:6.15 |
| Chromium Nitrate Nonahydrate | 20 | 0.05 | Potassium Thiocyanate | 30 | 0.309 | 1:6.18 |
| Potassium Chrome Alum | 3.0 | 0.006 | Potassium Thiocyanate | 2.5 | 0.026 | 1:4.33 |
Molar masses used for calculation: KCr(SO₄)₂·12H₂O ≈ 499.4 g/mol , Cr(NO₃)₃·9H₂O ≈ 400.0 g/mol , KSCN ≈ 97.18 g/mol
Purification and Isolation Techniques for Potassium Hexathiocyanatochromate(III)
The purification and isolation of potassium hexathiocyanatochromate(III) from the reaction mixture are critical steps to obtain a product of high purity. The primary impurities encountered depend on the starting materials used and include potassium sulfate (when using potassium chrome alum) and potassium nitrate (when using chromium nitrate). The purification strategy typically involves selective dissolution of the desired complex and removal of insoluble byproducts, followed by recrystallization.
Recrystallization Methodologies and Solvent Selection
Recrystallization is a key technique for purifying the crude potassium hexathiocyanatochromate(III). The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.
Methanol is a commonly employed solvent for the recrystallization of potassium hexathiocyanatochromate(III). koreascience.kr The crude product is dissolved in a minimum amount of absolute methanol, and the resulting solution is filtered if necessary to remove any insoluble impurities. Slow evaporation of the methanolic solution, often in a desiccator over a drying agent like concentrated sulfuric acid, yields purple-red crystals of the hydrated complex (K₃[Cr(NCS)₆]·4H₂O). koreascience.kr
The choice of solvent is dictated by the solubility characteristics of both the desired complex and the potential impurities. The following table summarizes the solubility of potassium hexathiocyanatochromate(III) and common byproducts in various solvents, providing a rationale for solvent selection in purification protocols.
| Compound | Water | Ethanol | Methanol | Ethyl Acetate |
| Potassium Hexathiocyanatochromate(III) | Soluble | Soluble | Soluble | Soluble |
| Potassium Sulfate | Soluble | Insoluble | Insoluble | Insoluble |
| Potassium Nitrate | Soluble | Sparingly Soluble | Soluble | Insoluble |
Filtration and Extraction Protocols for Product Separation
Filtration and extraction are essential mechanical steps for separating the synthesized potassium hexathiocyanatochromate(III) from insoluble or sparingly soluble byproducts.
Following the initial reaction, particularly when potassium chrome alum is used as a reactant, the resulting solid mixture contains the desired complex along with potassium sulfate. Ethanol is an effective solvent for this separation. koreascience.krmyttex.net The crude product is triturated with 95% ethanol; the potassium hexathiocyanatochromate(III) dissolves readily, while the potassium sulfate remains as an insoluble solid. koreascience.krmyttex.net Suction filtration is then employed to separate the ethanolic solution containing the product from the solid potassium sulfate residue. The filtrate is subsequently evaporated to yield the crude product, which can then be recrystallized.
In syntheses starting from chromium nitrate, the primary byproduct is potassium nitrate. Ethyl acetate is a suitable solvent for this separation. koreascience.kr The solid reaction mixture is triturated with portions of ethyl acetate, which selectively dissolves the potassium hexathiocyanatochromate(III). koreascience.krprepchem.com The potassium nitrate, being insoluble in ethyl acetate, is removed by filtration. prepchem.com Evaporation of the ethyl acetate extract then affords the desired complex.
The choice of filtration and extraction protocol is directly linked to the synthetic route and the nature of the resulting byproducts, as outlined in the table below.
| Synthetic Route Starting Material | Primary Byproduct | Extraction Solvent | Rationale for Solvent Choice |
| Potassium Chrome Alum | Potassium Sulfate | Ethanol | High solubility of the complex and insolubility of potassium sulfate. |
| Chromium Nitrate | Potassium Nitrate | Ethyl Acetate | High solubility of the complex and insolubility of potassium nitrate. |
Spectroscopic Investigations and Electronic Structure of Hexathiocyanatochromate Iii
Electronic Absorption Spectroscopy and Ligand Field Theory Applications
Electronic absorption spectroscopy is a primary tool for investigating the electronic structure of transition metal complexes. For potassium hexathiocyanatochromate(III), the absorption of ultraviolet (UV) and visible light corresponds to the excitation of electrons to higher energy d-orbitals and to charge transfer between the metal and its ligands. Ligand Field Theory (LFT) provides the theoretical framework for interpreting these electronic transitions. numberanalytics.comresearchgate.net
In an octahedral ligand field, as is the case for the [Cr(SCN)₆]³⁻ ion, the degeneracy of the five d-orbitals is lifted, splitting them into a lower-energy t₂g set and a higher-energy e₉ set. umass.eduamrita.edu The chromium(III) ion has a d³ electronic configuration, with the three electrons occupying the t₂g orbitals in the ground state (⁴A₂g). umass.eduresearchgate.net
Electronic transitions from the t₂g level to the e₉ level are known as d-d transitions. hhrc.ac.inlibretexts.org These transitions are responsible for the color of many transition metal complexes. For an octahedral d³ complex like hexathiocyanatochromate(III), three spin-allowed d-d transitions are theoretically possible, originating from the ⁴A₂g ground state. researchgate.netlibretexts.org These transitions are:
⁴A₂g → ⁴T₂g
⁴A₂g → ⁴T₁g(F)
⁴A₂g → ⁴T₁g(P)
These transitions are formally forbidden by the Laporte selection rule because they occur between orbitals of the same parity (g → g). uomustansiriyah.edu.iq However, they become partially allowed through vibronic coupling, resulting in weak to moderate absorption bands in the visible spectrum. hhrc.ac.in The energies of these transitions provide direct information about the extent of d-orbital splitting.
Interactive Table: Expected d-d Transitions for Octahedral Cr(III)
| Transition | Initial State | Final State | Spin Allowed? | Laporte Allowed? |
|---|---|---|---|---|
| ν₁ | ⁴A₂g | ⁴T₂g | Yes | No (partially allowed) |
| ν₂ | ⁴A₂g | ⁴T₁g(F) | Yes | No (partially allowed) |
The crystal field splitting parameter, Δo (or 10Dq), represents the energy difference between the t₂g and e₉ orbitals. umass.eduamrita.edu This parameter can be determined from the electronic absorption spectrum using a Tanabe-Sugano diagram, which plots the energy of electronic states as a function of the ligand field strength. wikipedia.orglibretexts.org For a d³ ion, the energy of the lowest energy spin-allowed transition, ⁴A₂g → ⁴T₂g, is equal to Δo. umass.eduresearchgate.net
By analyzing the positions of the absorption bands in the spectrum of [Cr(SCN)₆]³⁻, one can assign them to the specific d-d transitions. The energy of the first absorption band (ν₁) directly provides the value of Δo. The energies of all three transitions can be used with the Tanabe-Sugano diagram to also determine the Racah parameter B, which quantifies the inter-electronic repulsion within the d-orbitals. libretexts.orglibretexts.org The thiocyanate (B1210189) ligand (NCS⁻) is positioned in the middle of the spectrochemical series, leading to a moderate Δo value for the [Cr(NCS)₆]³⁻ complex. umass.edu For instance, the Δo for [Cr(NCS)₆]³⁻ has been reported to be approximately 17,800 cm⁻¹.
Interactive Table: Spectroscopic Parameters for [Cr(NCS)₆]³⁻
| Parameter | Description | Typical Value (cm⁻¹) |
|---|---|---|
| Δo (10Dq) | Crystal Field Splitting Energy | ~17,800 |
| B | Racah Inter-electronic Repulsion Parameter | ~600-700 |
| ν₁ (⁴A₂g → ⁴T₂g) | First spin-allowed d-d transition | ~17,800 |
In addition to d-d transitions, electronic spectra of coordination compounds can exhibit charge transfer (CT) bands, which are typically much more intense. libretexts.orguomustansiriyah.edu.iq These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands.
For hexathiocyanatochromate(III), Ligand-to-Metal Charge Transfer (LMCT) bands are expected. uomustansiriyah.edu.iq In these transitions, an electron is excited from a ligand-based orbital (from the SCN⁻ ligand) to a metal-based d-orbital (the partially filled t₂g or empty e₉ orbitals of Cr³⁺). These LMCT bands are generally found at higher energies (in the UV region) compared to the d-d bands and have significantly larger molar extinction coefficients (ε). uomustansiriyah.edu.iq The presence of these intense bands can sometimes obscure the higher energy d-d transitions. lacc-terryb.com
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. bohrium.comresearchgate.net This change is due to differential solvation of the ground and excited electronic states of the molecule. nih.gov Studying the solvatochromism of [Cr(SCN)₆]³⁻ provides insights into the solute-solvent interactions and their effect on the electronic structure.
When the solvent is changed, the positions of the ligand field (d-d) bands can shift. This shift (either to lower energy, bathochromic, or higher energy, hypsochromic) depends on how the solvent interacts with the complex in its ground and excited states. researchgate.net For instance, a polar solvent might stabilize the ground state and the excited states to different extents, thereby altering the energy gap (Δo) and the positions of the absorption maxima. nih.gov These studies are crucial for understanding the behavior of the complex in different chemical environments. nih.gov
Vibrational Spectroscopy for Ligand Bonding Analysis (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. nih.gov For potassium hexathiocyanatochromate(III), these methods are particularly valuable for determining the way the thiocyanate ligand binds to the chromium ion.
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN). libretexts.orgwikipedia.org This property gives rise to linkage isomerism. numberanalytics.comncert.nic.in The mode of coordination is influenced by factors such as the hardness or softness of the metal ion (HSAB theory). Chromium(III), being a hard metal ion, typically favors coordination through the harder nitrogen atom. wikipedia.org
Vibrational spectroscopy provides a definitive method to distinguish between these two coordination modes. The key vibrational modes of the thiocyanate ligand to analyze are the C-N stretching (ν(CN)) and the C-S stretching (ν(CS)) frequencies. researchgate.net
N-Coordination (Isothiocyanato): When the ligand is bound through the nitrogen atom (Cr-NCS), the ν(CN) stretching frequency is typically observed in the range of 2040-2100 cm⁻¹. The ν(CS) stretch appears around 780-860 cm⁻¹.
S-Coordination (Thiocyanato): When the ligand is bound through the sulfur atom (Cr-SCN), the ν(CN) frequency is generally higher, appearing at >2100 cm⁻¹. Conversely, the ν(CS) frequency is lower, found in the 690-720 cm⁻¹ range.
For potassium hexathiocyanatochromate(III), K₃[Cr(SCN)₆], experimental data show that the chromium is coordinated through the nitrogen atom, forming the isothiocyanato complex, [Cr(NCS)₆]³⁻. wikipedia.org This is consistent with the HSAB principle.
Interactive Table: Vibrational Frequencies for Thiocyanate Linkage Isomers
| Vibrational Mode | N-bonded (Isothiocyanato) Frequency (cm⁻¹) | S-bonded (Thiocyanato) Frequency (cm⁻¹) | Bridging (M-SCN-M') Frequency (cm⁻¹) |
|---|---|---|---|
| ν(CN) | 2040 - 2100 | > 2100 | ~2100 - 2150 |
| ν(CS) | 780 - 860 | 690 - 720 | 720 - 780 |
Characterization of Metal-Ligand Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the bonding characteristics within the hexathiocyanatochromate(III) anion, [Cr(NCS)₆]³⁻. The thiocyanate ligand (NCS⁻) is ambidentate, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). For first-row transition metals such as chromium(III), coordination invariably occurs through the nitrogen atom, forming a Cr-NCS linkage. zenodo.org The vibrational spectra provide clear evidence for this coordination mode. researchgate.netresearchgate.net
The primary internal vibrational modes of the thiocyanate ligand are the C-N stretching (ν(CN)), C-S stretching (ν(CS)), and the doubly degenerate N-C-S bending (δ(NCS)) modes. The frequencies of these modes are sensitive to the coordination environment. In N-bonded complexes like [Cr(NCS)₆]³⁻, the ν(CN) frequency is typically observed at or above 2100 cm⁻¹, while the ν(CS) frequency appears in the 780-860 cm⁻¹ range. The δ(NCS) mode is found around 450-480 cm⁻¹. researchgate.net In addition to these internal ligand modes, vibrations corresponding to the metal-ligand bonds, such as Cr-N stretching and bending, are observed at lower frequencies in the far-infrared region of the spectrum. The differentiation between coordinated and free ionic thiocyanate is readily achieved by examining their distinct infrared spectra. researchgate.net
Table 1: Characteristic Vibrational Frequencies for N-Bonded Thiocyanate Complexes
| Vibrational Mode | Notation | Typical Frequency Range (cm⁻¹) |
| C-N Stretch | ν(CN) | > 2100 |
| C-S Stretch | ν(CS) | 780 - 860 |
| N-C-S Bend | δ(NCS) | 450 - 480 |
Magnetic Properties and Spin State Determination of Chromium(III) Centers
The magnetic behavior of potassium hexathiocyanatochromate(III) is fundamentally dictated by the electronic configuration of the central chromium(III) ion within the octahedral coordination sphere of the six thiocyanate ligands.
Measurement of Magnetic Moments and Correlation with Electronic Configuration
The central chromium atom in the [Cr(NCS)₆]³⁻ complex possesses an oxidation state of +3. quora.com A neutral chromium atom has an electronic configuration of [Ar] 3d⁵ 4s¹, and the Cr³⁺ ion therefore has an electronic configuration of [Ar] 3d³. brainly.in
In an octahedral crystal field, as created by the six surrounding nitrogen atoms of the thiocyanate ligands, the five d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The three d-electrons of Cr³⁺ occupy the three t₂g orbitals singly, with parallel spins, resulting in a t₂g³ e_g⁰ configuration. quora.comquora.com This arrangement is a consequence of Hund's rule of maximum multiplicity. Notably, for a d³ configuration, this is the only possible ground-state arrangement, regardless of whether the ligand imposes a strong or weak crystal field. quora.com
The presence of three unpaired electrons imparts a magnetic moment to the complex. The theoretical spin-only magnetic moment (μ_s) can be calculated using the formula:
μ_s = √n(n+2)
where 'n' is the number of unpaired electrons. brainly.instackexchange.com For the [Cr(NCS)₆]³⁻ ion with n=3, the calculated spin-only magnetic moment is √3(3+2) = √15, which is approximately 3.87 Bohr Magnetons (BM). brainly.in Experimental measurements for octahedral Cr(III) complexes confirm this prediction, with values typically falling in the range of 3.8-3.9 BM. For instance, the related hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, has a measured magnetic moment of 3.83 BM. doubtnut.com
Table 2: Electronic and Magnetic Properties of Octahedral Cr(III)
| Property | Value/Configuration |
| Central Ion | Chromium(III) |
| Electronic Configuration | [Ar] 3d³ |
| Octahedral Configuration | t₂g³ e_g⁰ |
| Number of Unpaired Electrons (n) | 3 |
| Theoretical Spin-Only Magnetic Moment | ~3.87 BM |
| Typical Experimental Magnetic Moment | ~3.83 BM doubtnut.com |
Investigation of Paramagnetic Behavior in Hexathiocyanatochromate(III) Systems
Paramagnetism is a form of magnetism whereby a material is attracted to an externally applied magnetic field. libretexts.org This behavior in potassium hexathiocyanatochromate(III) is a direct result of the three unpaired electrons residing in the 3d orbitals of the central Cr³⁺ ion. quora.comquora.com Each unpaired electron possesses an intrinsic magnetic moment due to its spin. In the absence of an external magnetic field, these individual magnetic moments are randomly oriented, leading to no net magnetization. However, when an external magnetic field is applied, the electron spins align with the field, resulting in a net magnetic attraction. libretexts.org
The paramagnetic nature of all octahedral Cr(III) complexes is exceptionally predictable because the d³ configuration consistently yields three unpaired electrons in the t₂g orbitals. quora.comquora.com The half-filled nature of the t₂g subshell results in a high-spin state with a total spin quantum number (S) of 3/2. stackexchange.com This configuration has no first-order orbital angular momentum contribution to the magnetic moment, which explains why the spin-only formula provides such an accurate prediction of the experimentally observed value. This is in stark contrast to diamagnetic materials, such as those containing the [Ni(CN)₄]²⁻ ion, which have no unpaired electrons and are weakly repelled by magnetic fields. doubtnut.com
Exchange Coupling Interactions in Related Chromium Cyanide Complexes
While the [Cr(NCS)₆]³⁻ anion in potassium hexathiocyanatochromate(III) can be considered as a magnetically isolated paramagnetic center, related polynuclear complexes containing bridging ligands like cyanide (CN⁻) can exhibit magnetic exchange coupling. This phenomenon describes the magnetic interaction between two or more adjacent paramagnetic metal centers, which can be either antiferromagnetic (spins align in opposition) or ferromagnetic (spins align in parallel).
Research into cyanide-bridged chromium(III) complexes provides clear examples of such interactions. For instance, the binuclear complex trans-[HO-Cr(cyclam)-NC-Cr(CN)₅]⁻ features two Cr(III) centers linked by a single cyanide bridge. Magnetic susceptibility measurements revealed an antiferromagnetic interaction between the chromium ions, characterized by an exchange coupling constant (J) of -16 cm⁻¹. nih.gov The negative sign of J denotes antiferromagnetic coupling.
Table 3: Examples of Exchange Coupling in Polynuclear Chromium(III) Complexes
| Complex | Bridging Ligand(s) | Interaction Type | Exchange Constant (J) |
| trans-[HO-Cr(cyclam)-NC-Cr(CN)₅]⁻ nih.gov | Cyanide | Antiferromagnetic | -16 cm⁻¹ |
| [CrPcF]n dtic.mil | Fluoride | Antiferromagnetic | -12.2 cm⁻¹ |
| [CrPcCN]n dtic.mil | Cyanide | Ferromagnetic | +0.2 cm⁻¹ |
Structural Elucidation and Stereochemical Considerations
Single-Crystal X-ray Diffraction Studies of Hexathiocyanatochromate(III) and Analogue Compounds
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement in crystalline solids. For hexathiocyanatochromate(III) salts, it elucidates the structure of the complex anion and its interactions within the crystal lattice.
The hexathiocyanatochromate(III) anion, [Cr(NCS)₆]³⁻, features a central chromium(III) ion coordinated to six thiocyanate (B1210189) ligands. X-ray diffraction studies confirm that the chromium ion is in an octahedral coordination environment. researchgate.net In this arrangement, the chromium atom is at the center of an octahedron, with the nitrogen atoms of the six thiocyanate ligands occupying the vertices. The thiocyanate ligand (NCS⁻) is ambidentate, but in this complex, it coordinates through the nitrogen atom, forming an isothiocyanate complex. This N-bonding is typical for a borderline hard acid like Cr(III).
The geometry is generally a slightly distorted octahedron. The Cr-N bonds are nearly perpendicular to each other, with N-Cr-N angles close to 90° and 180°. The thiocyanate ligands themselves are essentially linear.
Detailed bond parameters for analogue compounds provide insight into the electronic structure. For instance, in related octahedral chromium(III) complexes, the bond lengths and angles are well-defined.
Table 1: Representative Bond Parameters for Octahedral Cr(III) Complexes
| Compound/Ion | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|
| [Cr(NCS)₆]³⁻ in an [Er(C₆H₁₁NO)₈]³⁺ salt | Cr—N | Not specified | Distorted octahedral | researchgate.net |
| [Cr(urea)₆]³⁺ in Cr(urea)₆₃ | Cr—O | 2.001 - 2.005 | O-Cr-O: ~90, ~180 | researchgate.net |
The crystal packing describes how the potassium cations (K⁺) and the hexathiocyanatochromate(III) anions ([Cr(NCS)₆]³⁻) are arranged in the solid state. In the simple potassium salt, the packing is primarily governed by electrostatic forces between the positively charged potassium ions and the negatively charged complex anions.
When more complex counterions are used, other intermolecular forces become significant. For example, in salts with organic cations containing N-H groups, extensive hydrogen bonding networks can form. researchgate.net In the structure of (C₆H₁₁NH₃)₃[Cr(NCS)₆] ⋅ 1.5H₂O, intermolecular N-H···S hydrogen bonds are observed. researchgate.netresearchgate.net These interactions link the ammonium (B1175870) groups of the counterions to the sulfur atoms of the thiocyanate ligands, creating a robust three-dimensional supramolecular architecture. researchgate.net The presence of water of crystallization can also introduce O-H···S or O-H···N hydrogen bonds, further stabilizing the crystal lattice. researchgate.net
Influence of Counterions and Solvation on Solid-State Architecture
The choice of counterion and the presence of solvent molecules (solvation) have a profound impact on the crystal structure of ionic compounds like hexathiocyanatochromate(III) salts. nih.gov
Replacing the small, spherical potassium ion (K⁺) with a larger, irregularly shaped organic cation, such as cyclohexylammonium (C₆H₁₁NH₃⁺), dramatically alters the crystal packing. researchgate.net The larger cation changes the relative size and shape of the components being packed, leading to different crystal symmetries and unit cell dimensions.
Furthermore, organic cations often introduce new intermolecular interactions, most notably hydrogen bonding, as seen with the N-H groups of the cyclohexylammonium ion forming N-H···S bonds with the anion. researchgate.net These directional interactions impose strong constraints on the orientation of the ions, leading to highly ordered and specific supramolecular structures. nih.gov
Solvation, the incorporation of solvent molecules like water into the crystal lattice, also significantly modifies the architecture. In K₃[Cr(NCS)₆] · 3.33H₂O, the water molecules participate in hydrogen bonding, likely with the sulfur or nitrogen atoms of the thiocyanate ligands and coordinating to the potassium ions, creating a more complex and extended network of interactions compared to the anhydrous salt. researchgate.net The presence of these solvent molecules can be thought of as filling voids and stabilizing the lattice through additional electrostatic and hydrogen-bonding interactions, leading to completely different crystal structures and sometimes different polymorphs. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Potassium hexathiocyanatochromate(III) |
| Cyclohexylammonium hexaisothiocyanatochromate(III) sesquihydrate |
| Potassium hexacyanochromate(III) |
| Octakis(ε-caprolactam-κO)erbium(III) hexaisothiocyanatochromate(III) |
| Cr(urea)₆₃ |
| Water |
| Cyclohexylammonium |
Reactivity, Kinetics, and Mechanistic Investigations of Hexathiocyanatochromate Iii
Ligand Substitution Reactions in Solution
The substitution of thiocyanate (B1210189) ligands in the [Cr(SCN)₆]³⁻ complex by solvent molecules or other ions is a key aspect of its aqueous chemistry. These reactions are characteristically slow, a hallmark of the kinetically inert d³ electron configuration of chromium(III).
The replacement of a ligand in a metal complex by a water molecule is known as aquation, while the reverse process, the replacement of a water molecule by an anion, is termed anation. For hexathiocyanatochromate(III), the primary reaction in aqueous solution is the stepwise aquation, where thiocyanate ions are sequentially replaced by water molecules.
Anation reactions, for instance, the reaction of an aquated chromium(III) species with an anion like thiocyanate, also proceed via an interchange mechanism. rsc.org The process typically involves the formation of an outer-sphere ion pair between the cationic chromium(III) aqua complex and the incoming anion, followed by the interchange of the ligand from the outer to the inner coordination sphere. ias.ac.in
The reaction environment can significantly influence these kinetics. Research has shown that the presence of macromolecules, such as poly(acrylamide), can considerably slow down the rate of aquation for [Cr(SCN)₆]³⁻ in various media. researchgate.net This indicates a kinetic control exerted by the macromolecular environment on the ligand substitution reaction. researchgate.net
Table 1: Dissociation Rate Constants (k₋₆) for [Cr(SCN)₆]³⁻ This table presents the rate constants for the dissociation of the first thiocyanate ligand from the hexathiocyanatochromate(III) complex at different temperatures.
| Temperature (°C) | Temperature (K) | Rate Constant, k₋₆ (s⁻¹) |
| 15 | 288.15 | 1.8 x 10⁻⁷ |
| 25 | 298.15 | 7.5 x 10⁻⁷ |
Data sourced from Poulsen, Bjerrum, and Poulsen (1954). scispace.com
Environmental conditions play a crucial role in governing the rates of ligand substitution reactions for hexathiocyanatochromate(III).
Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the rate of aquation. researchgate.net This is demonstrated by the increase in the dissociation rate constant (k₋₆) with rising temperature, as shown in the table above. scispace.com This relationship is consistent with the Arrhenius equation, where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. scispace.com
Formation of Mixed-Ligand Complexes Utilizing Hexathiocyanatochromate(III) as a Precursor
Potassium hexathiocyanatochromate(III) is a valuable starting material for the synthesis of heteroleptic, or mixed-ligand, chromium(III) complexes. In these reactions, some, but not all, of the thiocyanate ligands are replaced by other donor molecules.
The reaction of K₃[Cr(SCN)₆] with various β-diketones and nitrogen-containing heterocyclic ligands in an ethanolic medium yields stable, non-electrolytic, mixed-ligand complexes. zenodo.org For example, reacting K₃[Cr(SCN)₆] with a β-diketone (like dibenzoylmethane (B1670423) or benzoylacetone) and a nitrogen donor ligand (such as 2,2'-bipyridine (B1663995), o-phenanthroline, or γ-picoline) leads to the formation of neutral octahedral complexes. zenodo.org
These complexes have been characterized using elemental analysis, molar conductance, magnetic susceptibility measurements, and spectroscopic techniques (infrared and electronic). zenodo.org The resulting compounds are paramagnetic, which is consistent with the +3 oxidation state of chromium. zenodo.org
Table 2: Examples of Heteroleptic Complexes Synthesized from K₃[Cr(SCN)₆] This table summarizes the types of mixed-ligand complexes formed from the reaction of potassium hexathiocyanatochromate(III) with β-diketones and nitrogen donor ligands.
| β-Diketone (β-dik) | Nitrogen Donor Ligand (L) | General Formula of Product |
| Dibenzoylmethane (bzbzH) | 2,2'-Bipyridine | [Cr(bzbz)(L)(NCS)₂] |
| Dibenzoylmethane (bzbzH) | o-Phenanthroline | [Cr(bzbz)(L)(NCS)₂] |
| Benzoylacetone (bzacH) | 2,2'-Bipyridine | [Cr(bzac)(L)(NCS)₂] |
| Benzoylacetone (bzacH) | o-Phenanthroline | [Cr(bzac)(L)(NCS)₂] |
| Dibenzoylmethane (bzbzH) | γ-Picoline | [Cr(bzbz)(γ-pic)₂(NCS)₂] |
| Benzoylacetone (bzacH) | γ-Picoline | [Cr(bzac)(γ-pic)₂(NCS)₂] |
Data sourced from Sharma et al. (1988). zenodo.org
The formation of these heteroleptic complexes from [Cr(SCN)₆]³⁻ involves the stepwise substitution of thiocyanate ligands. The mechanism of these substitution reactions in chromium(III) complexes is generally understood to proceed via an interchange pathway. nih.gov Given the kinetic inertness of the Cr-NCS bond, the reaction likely requires energy input, such as refluxing, to proceed at a reasonable rate. zenodo.org
The substitution process can be envisioned as follows:
Initial dissociation or weakening of a Cr-NCS bond, which is the rate-determining step.
Entry of the first substituting ligand (e.g., the bidentate β-diketone) into the coordination sphere, displacing two thiocyanate ions.
Subsequent substitution of two more thiocyanate ligands by the second type of ligand (e.g., 2,2'-bipyridine or two monodentate γ-picoline molecules).
Photochemical Reactivity and Stability Under Irradiation
The photochemical behavior of potassium hexathiocyanatochromate(III), K₃[Cr(NCS)₆], is characterized by its response to irradiation, particularly within its ligand-field absorption bands. The complex is known to be photosensitive, especially when in its hydrated form. nih.gov Detailed investigations into the ultrafast photochemistry of the [Cr(NCS)₆]³⁻ anion have been conducted in various solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), providing insights into the electronic excited states and subsequent relaxation and decomposition pathways. ijsr.netlibretexts.org
Upon excitation into its ligand-field (LF) state, specifically the ⁴T₂ state, the [Cr(NCS)₆]³⁻ complex undergoes a series of rapid photophysical processes. ijsr.netlibretexts.org This is followed by intersystem crossing to a vibrationally hot ²E state. ijsr.netlibretexts.org Vibrational relaxation within the ²E state occurs on a picosecond timescale. ijsr.netlibretexts.org
The majority of the excited [Cr(NCS)₆]³⁻ complexes in the ²E state return to the ground state via intersystem crossing. ijsr.netlibretexts.org However, a minor fraction of the electronically excited complexes undergoes irreversible photochemical decomposition. ijsr.netlibretexts.org This decomposition pathway involves the release of one or two thiocyanate ions, which is then followed by the coordination of solvent molecules. ijsr.netlibretexts.org The photolysis of chromium(III) complexes, in general, can lead to ligand elimination, substitution, or oxidation. libretexts.org In the case of [Cr(NCS)₆]³⁻ in DMSO, steady-state photolysis with 532 nm excitation results in a noticeable change in the electronic absorption spectrum over time, indicating a chemical transformation of the complex. libretexts.org
The key photophysical and photochemical events for [Cr(NCS)₆]³⁻ in DMSO and DMF are summarized in the table below.
Table 1: Photophysical and Photochemical Parameters for [Cr(NCS)₆]³⁻ in DMSO and DMF
| Process | Solvent | Time Constant | Description |
|---|---|---|---|
| Intersystem Crossing (⁴T₂ → ²E) | DMSO | 1.1 ± 0.2 ps | Transition from the initially excited ligand-field state to the doublet excited state. ijsr.netlibretexts.org |
| Intersystem Crossing (⁴T₂ → ²E) | DMF | 1.8 ± 0.1 ps | Transition from the initially excited ligand-field state to the doublet excited state. ijsr.netlibretexts.org |
| Vibrational Relaxation (in ²E state) | DMSO & DMF | 1 - 5 ps | Dissipation of excess vibrational energy within the doublet excited state. ijsr.netlibretexts.org |
| Intersystem Crossing (²E → ground state) | DMSO | 65 ± 5 ns | Non-radiative decay of the excited state back to the ground electronic state. ijsr.netlibretexts.org |
| Intersystem Crossing (²E → ground state) | DMF | 85 ± 5 ns | Non-radiative decay of the excited state back to the ground electronic state. ijsr.netlibretexts.org |
Redox Chemistry of Chromium(III) Thiocyanate Complexes
The redox chemistry of chromium is extensive, with the +3 oxidation state being the most stable. melscience.com Chromium(III) complexes can participate in both oxidation and reduction reactions, although the specific redox potential is highly dependent on the nature of the coordinated ligands. docbrown.info For the hexathiocyanatochromate(III) ion, [Cr(NCS)₆]³⁻, the thiocyanate ligands play a significant role in its redox behavior.
The thiocyanate ligand (NCS⁻) is known to be capable of acting as a bridging ligand in inner-sphere electron transfer reactions. ijsr.net This mechanism involves the ligand forming a bridge between two metal centers, facilitating the transfer of an electron from the reductant to the oxidant. The ability of ligands like thiocyanate to participate in such pathways can significantly influence the rates of redox reactions involving chromium(III) complexes. ijsr.net
Oxidation:
Chromium(III) can be oxidized to higher oxidation states, most notably to chromium(VI). This oxidation typically requires a strong oxidizing agent and often alkaline conditions. For instance, the hexaaquachromium(III) ion can be oxidized to the chromate(VI) ion by hydrogen peroxide in an excess of sodium hydroxide (B78521) solution. chemguide.co.uk While specific studies on the direct oxidation of [Cr(NCS)₆]³⁻ by common oxidizing agents are not extensively detailed in readily available literature, the general principles of chromium(III) oxidation would apply. The oxidation of Cr(III) to Cr(VI) can also be achieved using sulfate (B86663) radicals generated from sodium persulfate. researchgate.net
Reduction:
The reduction of chromium(III) to chromium(II) is also a known process. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V. benjamin-mills.com This indicates that Cr³⁺ can act as an oxidizing agent, being reduced to Cr²⁺. The reduction can be accomplished using reducing agents such as zinc metal in an acidic solution. youtube.com The specific reduction potential for the [Cr(NCS)₆]³⁻/[Cr(NCS)₆]⁴⁻ couple is not widely reported, but it is expected to be influenced by the coordination of the thiocyanate ligands. It is known that changing the ligands around a chromium ion will alter its electrode potential. docbrown.info
The table below lists the standard reduction potentials for some relevant chromium half-reactions to provide context for the redox chemistry of chromium(III).
Table 2: Standard Reduction Potentials for Selected Chromium Half-Reactions
| Half-Reaction | Standard Reduction Potential (E°) / V |
|---|---|
| Cr³⁺(aq) + 3e⁻ → Cr(s) | -0.74 benjamin-mills.com |
| Cr³⁺(aq) + e⁻ → Cr²⁺(aq) | -0.41 benjamin-mills.com |
Solution State Behavior and Complex Equilibria of Hexathiocyanatochromate Iii
Solution Speciation and Hydrolysis Equilibria in Aqueous Media
In aqueous solutions, the hexathiocyanatochromate(III) complex is subject to aquation, a process where the thiocyanate (B1210189) (NCS⁻) ligands are sequentially replaced by water molecules. This leads to a variety of species present in equilibrium. The initial complex, [Cr(NCS)₆]³⁻, can undergo stepwise ligand exchange to form mixed aqua-thiocyanato complexes such as [Cr(NCS)₅(H₂O)]²⁻, [Cr(NCS)₄(H₂O)₂]⁻, and so on, eventually leading to the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. Studies have shown that mono- and di-thiocyanato chromium complexes, for instance, exist primarily in aqueous solutions rather than as isolable solid states. prepchem.com
Once water molecules coordinate to the chromium(III) center, they can undergo hydrolysis, where a coordinated water molecule acts as a Brønsted-Lowry acid and deprotonates to form a hydroxide (B78521) ligand. This process is highly dependent on the pH of the solution. wikipedia.org The hydrolysis of the [Cr(H₂O)₆]³⁺ ion is well-documented and proceeds through several stages, forming various hydroxo species. acs.orgacs.org At low pH, the predominant species is [Cr(H₂O)₆]³⁺, but as the pH increases, species such as [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺, and the neutral [Cr(OH)₃(H₂O)₃] are formed. mdpi.com
Furthermore, these mononuclear species can condense to form polynuclear complexes linked by hydroxide bridges, such as the dimer [Cr₂(OH)₂(H₂O)₈]⁴⁺. wikipedia.orgmdpi.com The speciation of chromium(III) in water is therefore a complex function of pH, leading to a distribution of various monomeric and polymeric hydroxo and aquahydroxo species. mdpi.com The presence of thiocyanate adds another layer of complexity, with mixed-ligand aqua-hydroxo-thiocyanato species also possible.
Table 1: Hydrolysis Equilibria for the Hexaaquachromium(III) Ion This table illustrates the fundamental hydrolysis steps that coordinated water molecules undergo, a process that also applies to aquated species of hexathiocyanatochromate(III).
| Equilibrium Reaction | Description |
|---|---|
| [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(OH)(H₂O)₅]²⁺ + H₃O⁺ | First hydrolysis step, forming the monohydroxo complex. |
| [Cr(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Cr(OH)₂(H₂O)₄]⁺ + H₃O⁺ | Second hydrolysis step, forming the dihydroxo complex. |
| [Cr(OH)₂(H₂O)₄]⁺ + H₂O ⇌ [Cr(OH)₃(H₂O)₃] + H₃O⁺ | Third hydrolysis step, forming the neutral trihydroxo complex. |
| 2[Cr(OH)(H₂O)₅]²⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2H₂O | Dimerization via olation, forming a di-μ-hydroxo-bridged species. |
Complexation with Other Metal Ions for Supramolecular Assembly
The hexathiocyanatochromate(III) anion is an excellent building block for constructing heterometallic supramolecular assemblies. The thiocyanate ligand is ambidentate, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). wikipedia.orgnii.ac.jp This versatility allows it to act as a bridging ligand, connecting different metal centers to form extended one-, two-, or three-dimensional networks. wikipedia.org
The choice of coordination mode is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions (e.g., Cr³⁺, lanthanides) tend to bind to the hard nitrogen donor atom, while softer metal ions (e.g., Ag⁺, Hg²⁺) prefer the softer sulfur atom. nii.ac.jp In the [Cr(NCS)₆]³⁻ complex itself, the hard Cr³⁺ ion is coordinated to the nitrogen end of the ligand, so it is more accurately named hexaisothiocyanatochromate(III).
This complex anion can then interact with other metal cations, which coordinate to the terminal sulfur atoms. A clear example of this is the formation of bridged lanthanide(III) complexes, such as diaquotri(nicotinic acid)holmium(III) hexa(isothiocyanato)chromate(III) dihydrate. acs.org In this structure, the [Cr(NCS)₆]³⁻ anion acts as a complex ligand, using its terminal sulfur atoms to coordinate to the holmium(III) centers, which are also coordinated by water and nicotinic acid ligands. This results in an extended, ordered supramolecular structure. Such assemblies are of interest for creating materials with specific magnetic or optical properties arising from the interactions between the different metal ions.
Solvent Effects on Coordination Sphere Stability and Reactivity in Solution
The stability and reactivity of the [Cr(NCS)₆]³⁻ coordination sphere are significantly influenced by the nature of the solvent. researchgate.net Solvents can affect the complex in several ways, including solvating the complex ion, participating in ligand exchange reactions, and altering the relative energies of the ground and transition states of a reaction. acs.org
In coordinating solvents like water, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), solvent molecules can directly compete with and replace the thiocyanate ligands. The rate and extent of this substitution depend on the coordinating ability of the solvent relative to the NCS⁻ ligand. For instance, the synthesis of potassium hexathiocyanatochromate(III) often involves a fusion reaction followed by extraction and recrystallization from solvents like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297), indicating the complex's relative stability in these media. prepchem.com
The ambidentate nature of the thiocyanate ligand also introduces the possibility of linkage isomerism, where the ligand switches from N-coordination (isothiocyanate) to S-coordination (thiocyanate). wikipedia.org The solvent can influence the equilibrium between these isomers. The reactivity of the chromium(III) center can also be tuned by the surrounding ligands, which include solvent molecules that may occupy coordination sites. nih.gov For example, the electron-donating ability of ligands in the coordination sphere can affect the rates of redox reactions or further substitution reactions.
Integration into Ionic Liquid Design and Mesomorphic Behavior Studies
Ionic liquids (ILs) are salts with melting points below 100 °C, and they represent a class of highly tailorable solvents. kyoto-u.ac.jpmdpi.com Incorporating metal complexes as either the cation or the anion is a strategy to create "task-specific" or "magnetic" ionic liquids (MILs) that combine the properties of ILs with the catalytic, magnetic, or spectroscopic properties of the metal center. rsc.orgphyschemres.org
The hexathiocyanatochromate(III) anion is a potential candidate for the anionic component of an IL. By pairing it with a suitable large, asymmetric organic cation (such as those based on imidazolium (B1220033) or phosphonium), it is possible to design a salt with a low melting point. mdpi.comrsc.org Research on other metal thiocyanate complexes has demonstrated the feasibility of this approach. For example, ionic liquids have been successfully created using anionic thiocyanate complexes of cobalt(II) and lanthanides. acs.orgrsc.org In a solution of cobalt(II) in an imidazolium thiocyanate ionic liquid, a reversible, temperature-dependent change in the cobalt coordination from tetrahedral [Co(NCS)₄]²⁻ to octahedral [Co(NCS)₆]⁴⁻ was observed, highlighting the dynamic environment an IL provides. rsc.org
Furthermore, certain ionic liquids can exhibit liquid crystalline, or mesomorphic, behavior. researchgate.net This occurs when the ions have structures that promote ordered arrangements, such as long alkyl chains, leading to phases that are intermediate between a crystalline solid and an isotropic liquid. By carefully designing the organic cation paired with the [Cr(NCS)₆]³⁻ anion, it might be possible to create chromic ionic liquid crystals where the phase transitions could be coupled with changes in the optical or magnetic properties of the chromium center.
Theoretical and Computational Chemistry of Hexathiocyanatochromate Iii
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
In the case of the [Cr(NCS)6]3- anion, DFT studies can map the electrostatic potential, revealing the charge distribution across the complex. The analysis of molecular orbitals derived from DFT calculations helps in understanding the covalent character of the Cr-N bond. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they are crucial for describing electronic transitions and reactivity.
A notable study utilized DFT and its time-dependent extension (TD-DFT) to investigate the ultrafast photochemistry of the [Cr(NCS)6]3- complex. nih.gov The calculations supported the experimental findings by modeling the electronic states and the transitions between them. Specifically, the study identified the initially excited ⁴T₂ ligand-field state and its subsequent intersystem crossing to the ²E state. nih.gov This demonstrates the capability of DFT to not only describe the ground state electronic structure but also to provide valuable information about excited states and photochemical pathways.
Molecular Dynamics Simulations for Investigating Solution Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules and ions in solution over time. mdpi.com For potassium hexathiocyanatochromate(III), MD simulations can model the complex anion, [Cr(NCS)6]3-, and the potassium cations in an aqueous environment, providing insights into solvation, ion pairing, and the influence of the complex on the surrounding solvent structure. nih.gov
An MD simulation of this system would typically involve placing the ions in a box of water molecules and calculating the forces between all atoms using a chosen force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a set period, often on the nanosecond to microsecond timescale. nih.gov
From these trajectories, various properties can be analyzed:
Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom or molecule at a certain distance from another. For instance, the Cr-O RDF would reveal the structure of the first and second solvation shells of water molecules around the complex anion. Similarly, RDFs between the potassium ions and the sulfur or nitrogen atoms of the thiocyanate (B1210189) ligands can elucidate the extent and nature of ion pairing.
Coordination Numbers: By integrating the RDF, the average number of solvent molecules or counter-ions surrounding the complex can be determined. MD simulations on aqueous Cr(III) have shown a coordination number of about 6 for water molecules and sulfate (B86663) ions in the first coordination sphere. researchgate.net
Intermolecular Interactions: The simulation can identify and quantify specific interactions, such as hydrogen bonds between the solvent and the thiocyanate ligands. researchgate.net It can also detail the electrostatic and van der Waals interactions that govern the behavior of the complex in solution.
Transport Properties: Diffusion coefficients for the complex anion and potassium cations can be calculated, providing information on their mobility in solution.
While specific MD simulation studies focused solely on potassium hexathiocyanatochromate(III) in aqueous solution are not prevalent in the provided search results, the principles of MD are widely applied to similar systems, such as other chromium(III) complexes and various ions in solution. researchgate.netnih.govmdpi.commdpi.comrsc.orgresearchgate.net Such simulations are crucial for understanding the macroscopic properties of solutions from a microscopic perspective.
Advanced Crystal Field and Ligand Field Theory Calculations
Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), provide a framework for understanding the electronic structure and spectra of transition metal complexes. purdue.edulibretexts.org For the octahedral [Cr(NCS)6]3- complex, which has a d³ electron configuration on the chromium(III) ion, these theories are particularly effective. core.ac.ukstudylib.net
In an octahedral field, the five degenerate d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The energy difference is the crystal field splitting parameter, Δo or 10Dq. mcgill.calibretexts.org The three d-electrons of Cr(III) occupy the t₂g orbitals, resulting in a ⁴A₂g ground state. Electronic transitions from this ground state to excited states give rise to the characteristic color of the complex.
The electronic absorption spectrum of [Cr(NCS)6]3- shows distinct bands that can be assigned to spin-allowed transitions. These transitions and the corresponding ligand field parameters have been determined from experimental data. uwimona.edu.jm
Table 1: Electronic Transitions and Ligand Field Parameters for [Cr(NCS)₆]³⁻
| Transition | ν (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ | 17,800 | ⁴A₂g → ⁴T₂g |
| ν₂ | 23,800 | ⁴A₂g → ⁴T₁g(F) |
| ν₃ | 31,100 (calculated) | ⁴A₂g → ⁴T₁g(P) |
Data sourced from reference uwimona.edu.jm
From these spectral data, key ligand field parameters can be calculated:
Crystal Field Splitting Parameter (Δo): For a d³ complex, Δo is equal to the energy of the lowest energy transition, ν₁. core.ac.uk
Δo = 17,800 cm⁻¹
Racah Parameter (B): This parameter quantifies the inter-electron repulsion within the d-orbitals. It can be derived from the energies of the first two spin-allowed transitions using Tanabe-Sugano diagrams or relevant equations. researchgate.net For [Cr(NCS)6]3-, the calculated value of B is approximately 490 cm⁻¹.
Nephelauxetic Ratio (β): This ratio compares the Racah parameter in the complex to that of the free gas-phase ion (B₀ for Cr³⁺ is ~1030 cm⁻¹). It indicates the degree of covalency in the metal-ligand bond. A smaller β value suggests greater covalency and a stronger "cloud-expanding" (nephelauxetic) effect. uwimona.edu.jm
β = B / B₀ ≈ 490 / 1030 ≈ 0.48
Table 2: Calculated Ligand Field Parameters for [Cr(NCS)₆]³⁻
| Parameter | Value | Description |
|---|---|---|
| Δo | 17,800 cm⁻¹ | Crystal Field Splitting Energy |
| B | ~490 cm⁻¹ | Racah Inter-electron Repulsion Parameter |
| β | ~0.48 | Nephelauxetic Ratio |
| C/B Ratio | ~4.7 (assumed typical) | Ratio of Racah Parameters |
Data calculated/inferred from references uwimona.edu.jmresearchgate.net
The position of the thiocyanate ligand (specifically, the N-bonded isothiocyanate) in the spectrochemical series is consistent with these values, placing it as a ligand of intermediate field strength. core.ac.ukstudylib.net Advanced LFT calculations can further refine these parameters by including configuration interaction and spin-orbit coupling, providing a more complete picture of the electronic states of the complex. nih.govresearchgate.net
Applications in Advanced Materials Science and Analytical Chemistry
Precursor in the Synthesis of Novel Coordination Polymers and Framework Materials
Potassium hexathiocyanatochromate(III) serves as a valuable precursor in the creation of sophisticated coordination polymers and framework materials. The thiocyanate (B1210189) ligand's ability to bridge metal centers facilitates the self-assembly of extended structures with tailored properties.
The development of molecular-based magnets is a significant area of materials science, and chromium(III) complexes are central to this research. The pursuit of materials with high magnetic ordering temperatures has led to the investigation of various chromium-based compounds, including Prussian blue analogues (PBAs). 911metallurgist.com While many high-temperature molecular magnets are air-sensitive, compositions based on the Cr³⁺-CN-Cr³⁺ linkage are sought after for their potential stability. 911metallurgist.com
Efforts to synthesize crystalline, vacancy-free chromium hexacyanochromate (B1208335), Cr[Cr(CN)₆], have been driven by predictions of strong antiferromagnetic exchange interactions between neighboring t₂g³-t₂g³ spin centers, which should result in high ordering temperatures. 911metallurgist.com The use of precursors like potassium hexacyanochromate(III) is foundational in these syntheses. zenodo.org By controlling the synthesis conditions, such as using nonaqueous solvents to suppress vacancies, researchers have achieved materials with significantly enhanced magnetic properties. For example, a nonaqueously synthesized chromium hexacyanochromate exhibited a magnetic ordering temperature (T_C) of 240 K. 911metallurgist.com Other related mixed-valence chromium cyanide compounds have also shown high ordering temperatures, such as [Cr₅(CN)₁₂]·10H₂O, which has a T_C of 240 K. marz-kreations.com The diamagnetic nature of certain building blocks, like [CoIII(Tp*)(CN)₃]⁻, can also be used to construct polynuclear complexes with interesting magnetic properties, demonstrating the versatility of cyanidometallate precursors in designing magnetic materials. libretexts.org
Table 1: Magnetic Ordering Temperatures of Selected Chromium-Based Coordination Compounds
| Compound | Magnetic Ordering Temperature (T_C) | Reference |
| Cr[Cr(CN)₆] (nonaqueous synthesis) | (240 ± 10) K | 911metallurgist.com |
| [Cr₅(CN)₁₂]·10H₂O | 240 K | marz-kreations.com |
| Cs₀.₇₅[Cr₂.₁₂₅(CN)₆]·5H₂O | 190 K | marz-kreations.com |
Role in Electroplating Processes for Chromium Deposition
Potassium hexathiocyanatochromate(III) plays a crucial role in the formulation of trivalent chromium electroplating baths, which are considered a less hazardous alternative to traditional hexavalent chromium baths. researchgate.netstansacademy.com These trivalent baths utilize the chromium(III)-thiocyanate complex as the source of chromium for deposition. researchgate.net The use of Cr(III) salts, such as in sulfate-formate baths, is a key area of research to develop environmentally safer plating technologies. rsc.org
In aqueous solutions used for electroplating, the hexathiocyanatochromate(III) complex establishes an equilibrium with water molecules, leading to the formation of various aquo thiocyanate chromium(III) species. These complexes can be described by the general formula [Cr(H₂O)₆₋ₙ(NCS)ₙ]⁽³⁻ⁿ⁾⁺, where 'n' is an integer from 1 to 6. researchgate.net The plating solution is essentially an equilibrated aqueous solution of these chromium(III)-thiocyanate complexes. researchgate.net The presence of these specific complexes is critical; for instance, maintaining a low concentration of the fully aquated [Cr(H₂O)₆]³⁺ ion is thought to be important to prevent the formation of undesirable black, non-metallic deposits at low current densities. researchgate.net The electroplating bath's composition is carefully controlled, often including supporting electrolytes like mixtures of potassium and sodium sulfates to ensure sufficient conductivity for the process. researchgate.net
The thiocyanate ligand (NCS⁻) possesses unique catalytic properties that are fundamental to the success of the trivalent chromium electroplating process. researchgate.net It is believed to catalyze the electron transfer reaction required for the deposition of metallic chromium (Cr(III) + 3e⁻ → Cr(0)). This catalytic action is attributed to the formation of multiple ligand bridges between a thiocyanate-containing Cr(III) complex and the cathode surface. researchgate.net The ambidentate nature of the thiocyanate ion allows it to coordinate to the "hard" Cr(III) ion through its nitrogen atom while simultaneously binding to the "soft" metal surface of the cathode through its sulfur atom. This bridging facilitates the efficient transfer of electrons necessary for electrodeposition. researchgate.net The catalytic effect of thiocyanate has also been observed in its ability to increase the dissolution rate of chromium in other electrochemical contexts, which counteracts the formation of passivating layers. canterbury.ac.nz
Analytical Reagent in Trace Element Determination, with a Focus on Bismuth Precipitation
The thiocyanate ion, sourced from salts like potassium hexathiocyanatochromate(III), is utilized in analytical chemistry for the determination of various metal ions. One notable application is in the detection and precipitation of bismuth.
The reaction between bismuth(III) ions and thiocyanate ions in an aqueous solution serves as a basis for the qualitative and quantitative determination of bismuth. When a solution containing potassium thiocyanate is added to a solution of bismuth(III) ions, a characteristic yellow to orange solution is formed, which can be followed by the precipitation of a bismuth-thiocyanate complex. researchgate.net This reaction is considered an excellent test for bismuth. researchgate.net
In the context of trace element analysis, this precipitation reaction can be employed in gravimetric analysis, a method that relies on the mass of a solid precipitate to quantify an analyte. canterbury.ac.nz While various reagents can be used for the gravimetric determination of bismuth, such as phosphate (B84403) or phenylarsonic acid, the formation of an insoluble thiocyanate compound provides another pathway. marz-kreations.comcanterbury.ac.nz The procedure involves dissolving the sample, precipitating the bismuth as an insoluble salt, and then filtering, drying, and weighing the precipitate. The stoichiometry of the precipitate allows for the calculation of the original amount of bismuth in the sample. Spectrophotometric methods can also be used, where the colored complex formed between bismuth and iodide, for example, is extracted and its absorbance measured.
Table 2: Summary of Analytical Applications
| Application Area | Target Analyte | Principle | Reagent/Complex | Reference |
| Precipitation Test | Bismuth (Bi³⁺) | Formation of a colored solution and precipitate upon reaction. | Potassium Thiocyanate | researchgate.net |
| Gravimetric Analysis | Copper (Cu²⁺) | Precipitation as an insoluble thiocyanate salt (CuCNS). | Ammonium (B1175870) Thiocyanate | |
| Colorimetry | Iron (Fe³⁺) | Formation of a blood-red colored complex ([FeSCN]²⁺). | Ammonium Thiocyanate | |
| Microextraction/Spectrophotometry | Bismuth (Bi³⁺) | Formation of an extractable ion-pair complex (BiI₄⁻). | Iodide |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Findings on Potassium Hexathiocyanatochromate(III)
The study of potassium hexathiocyanatochromate(III), K₃[Cr(SCN)₆], has yielded fundamental insights into the behavior of chromium(III) coordination complexes. Key academic contributions have centered on its synthesis, structural characterization, and spectroscopic and magnetic properties.
Synthesis: Several reliable methods for the preparation of potassium hexathiocyanatochromate(III) have been established. A common approach involves the fusion of a chromium(III) salt, such as chromium nitrate (B79036) or potassium chrome alum, with an excess of potassium thiocyanate (B1210189) at elevated temperatures. prepchem.com Another documented method involves the reaction of aqueous solutions of potassium thiocyanate and a chromium(III) salt like chrome alum, followed by evaporation and extraction of the desired product with alcohol or ethyl acetate (B1210297) to separate it from byproducts like potassium sulfate (B86663). youtube.commyttex.netstudylib.net The anhydrous salt is noted for its violet or purple-red color and its deliquescent and photosensitive nature, particularly in its hydrated form. prepchem.com
Spectroscopic and Magnetic Properties: The electronic and vibrational properties of the complex have been investigated using UV-Visible and infrared spectroscopy. The UV-Vis spectrum is used to determine the ligand field splitting energy (Δo), a key parameter in ligand field theory that quantifies the energy difference between the d-orbitals of the chromium(III) ion. myttex.netstudylib.net The thiocyanate ligand (NCS⁻) is placed within the spectrochemical series based on these measurements. studylib.net Infrared spectroscopy provides information on the bonding mode of the thiocyanate ligand. nih.gov As a d³ complex, the [Cr(SCN)₆]³⁻ ion is paramagnetic due to the presence of unpaired electrons in the 3d orbitals of the Cr³⁺ ion. wikipedia.orgquora.com
The following table summarizes key properties of the compound:
| Property | Value / Description |
| Chemical Formula | K₃[Cr(SCN)₆] |
| Molar Mass | 517.8 g/mol nih.gov |
| Appearance | Purple-red to violet crystals prepchem.com |
| Coordination Geometry | Octahedral sfu.caresearchgate.net |
| Ligand Bonding | N-bound isothiocyanato sfu.ca |
| Magnetic Properties | Paramagnetic wikipedia.org |
Identification of Unexplored Research Avenues and Methodological Advancements
Despite the foundational knowledge, several areas remain ripe for exploration.
Unexplored Research Avenues:
Systematic Cation Variation: While the potassium salt is well-studied, a comprehensive investigation into how varying the counter-ion (e.g., other alkali metals, alkaline earth metals, or large organic cations) affects the solid-state structure, stability, and physical properties of the [Cr(SCN)₆]³⁻ anion is not fully developed. Some work has been done with different cations, but a systematic study is lacking. researchgate.netresearchgate.net
Solvothermal and Microwave-Assisted Synthesis: Current synthetic methods often rely on bulk heating or fusion. prepchem.com Exploring alternative synthetic routes, such as solvothermal or microwave-assisted methods, could lead to better control over crystal size, morphology, and purity, and potentially uncover new polymorphic forms.
Quantitative Magnetic Studies: While the complex is known to be paramagnetic, detailed magnetic susceptibility measurements at various temperatures are needed to precisely determine its magnetic moment and investigate potential magnetic ordering phenomena at low temperatures, especially in novel structures with different cations.
Methodological Advancements:
Advanced Computational Modeling: The application of modern computational techniques, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure, bonding, and spectroscopic properties of the [Cr(SCN)₆]³⁻ anion. sfu.ca Such studies can complement experimental findings and help predict the properties of related, yet-to-be-synthesized materials.
In-situ Spectroscopic Analysis: Employing in-situ spectroscopic techniques during the synthesis or thermal decomposition of the compound could provide valuable mechanistic information about its formation and degradation pathways.
Potential for Interdisciplinary Research and Novel Applications of Hexathiocyanatochromate(III) Chemistry
The chemistry of hexathiocyanatochromate(III) extends beyond fundamental inorganic chemistry, offering potential for interdisciplinary research.
Materials Science and Crystal Engineering: The [Cr(SCN)₆]³⁻ anion is an excellent building block for the construction of multidimensional coordination polymers and supramolecular assemblies. sfu.caresearchgate.net By reacting potassium hexathiocyanatochromate(III) with various metal salts and organic linker molecules, novel materials with interesting topologies and potential applications in areas like gas storage or catalysis could be designed. The thiocyanate ligand's ability to act as a bridging ligand is key to this potential.
Photochemistry and Sensor Technology: The noted photosensitivity of the complex suggests potential for research in photochemistry. prepchem.com Investigating the photochemical decomposition pathways and the nature of the excited states could lead to applications in light-sensitive materials or as photo-activated releasing agents for other chemical species. This sensitivity could also be harnessed to develop chemical sensors where interaction with an analyte perturbs the electronic structure, leading to a colorimetric or fluorescent response.
Precursor for Nanomaterials: The thermal decomposition of potassium hexathiocyanatochromate(III) could be explored as a route to synthesize chromium-containing nanomaterials, such as chromium sulfides or nitrides. By controlling the decomposition conditions (temperature, atmosphere), it may be possible to tailor the composition, size, and morphology of the resulting nanoparticles for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
